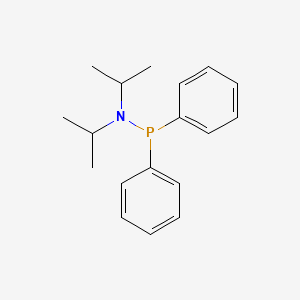![molecular formula C12H19N5 B11740387 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740387.png)
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, solvent selection and recycling play a crucial role in making the process more sustainable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide); reactions are conducted under reflux or at room temperature depending on the reagent.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Halogenated or alkylated pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory, analgesic, and anticancer agents.
Catalysis: The compound serves as a ligand in the formation of metal complexes, which are used as catalysts in various organic transformations, including oxidation and hydrolysis reactions.
Material Science: It is investigated for its role in the synthesis of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism by which N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine exerts its effects depends on its application:
Medicinal Chemistry: The compound interacts with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain.
Catalysis: As a ligand, it coordinates with metal ions to form active catalytic sites that facilitate chemical reactions. The pyrazole rings’ nitrogen atoms play a crucial role in stabilizing the metal-ligand complex and enhancing catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide
- 1,3-Dimethyl-4-ethyl-1H-pyrazole-5-amine
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine stands out due to its dual pyrazole ring structure, which provides unique electronic and steric properties. This structural feature enhances its ability to form stable complexes with metal ions, making it a valuable ligand in catalysis. Additionally, the presence of both methyl and ethyl groups contributes to its distinct pharmacological profile, offering potential advantages in drug development.
Eigenschaften
Molekularformel |
C12H19N5 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-8-9(2)12(15-17)13-7-11-6-10(3)14-16(11)4/h6,8H,5,7H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
XYQXYWJYCACIIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)NCC2=CC(=NN2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740311.png)
![3-cyclopropyl-1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11740317.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11740324.png)
![2-[4-(3,3-Dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B11740339.png)
![[(2,3-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740345.png)
![benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740361.png)
![1-[(4-Chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11740362.png)
![1-(2,2-difluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11740369.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11740370.png)
![2-[1-(Dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11740374.png)


![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B11740401.png)
